5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Evaluation
5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, related to 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine, have shown promising antibacterial properties. These compounds were synthesized and evaluated for their antibacterial effectiveness, demonstrating valuable results (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Crystal Structure
The synthesis and crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, were characterized using various techniques including NMR, IR, DSC, and X-ray crystallography. This compound exhibited intermolecular hydrogen bonds and a strong π-interaction (Ying-Jie Zhu et al., 2021).
Antimicrobial and Antioxidant Activities
A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and characterized. These compounds, including derivatives of this compound, were evaluated for antimicrobial and antioxidant activities, with some showing promising results (A. R. Saundane et al., 2013).
Anticancer Agents
N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, a compound similar to this compound, was synthesized and tested for its anticancer properties. The study showed that certain derivatives exhibited selective anticancer activity against various human cancer cell lines (M. Ahsan et al., 2015).
Antimicrobial, Antioxidant, and Anticancer Activities
Newer carbazole derivatives of 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine exhibited significant antibacterial, antifungal, and anticancer activities. This highlights the potential of such compounds in treating various diseases and conditions (D. Sharma et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-12-4-2-6(3-5-12)7-10-11-8(9)13-7/h6H,2-5H2,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJNHHNZLNRFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657638 | |
Record name | 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-03-2 | |
Record name | 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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